molecular formula C8H14ClN B14472392 8-Chlorooctanenitrile CAS No. 71905-35-6

8-Chlorooctanenitrile

Cat. No.: B14472392
CAS No.: 71905-35-6
M. Wt: 159.65 g/mol
InChI Key: MLQMBTGDIYYOFL-UHFFFAOYSA-N
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Description

8-Chlorooctanenitrile is an organic compound with the molecular formula C8H14ClN It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to an octane chain with a chlorine atom at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chlorooctanenitrile can be synthesized through several methods. One common approach involves the reaction of 8-chlorooctanoyl chloride with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. Safety measures are crucial due to the use of toxic reagents like sodium cyanide.

Chemical Reactions Analysis

Types of Reactions: 8-Chlorooctanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid or an amide.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux.

Major Products:

    Substitution: 8-Hydroxyoctanenitrile or 8-Aminooctanenitrile.

    Reduction: 8-Aminooctane.

    Hydrolysis: 8-Chlorooctanoic acid or 8-Chlorooctanamide.

Scientific Research Applications

8-Chlorooctanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chlorooctanenitrile primarily involves its reactivity due to the presence of the nitrile and chlorine functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbon atom adjacent to the chlorine.

Comparison with Similar Compounds

    8-Bromooctanenitrile: Similar structure but with a bromine atom instead of chlorine.

    8-Iodooctanenitrile: Contains an iodine atom in place of chlorine.

  • **Octanenitrile

Properties

CAS No.

71905-35-6

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

8-chlorooctanenitrile

InChI

InChI=1S/C8H14ClN/c9-7-5-3-1-2-4-6-8-10/h1-7H2

InChI Key

MLQMBTGDIYYOFL-UHFFFAOYSA-N

Canonical SMILES

C(CCCC#N)CCCCl

Origin of Product

United States

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